molecular formula C16H14N2O2 B13384494 N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline CAS No. 62197-66-4

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline

Cat. No.: B13384494
CAS No.: 62197-66-4
M. Wt: 266.29 g/mol
InChI Key: CQQSKZMFQUVGDJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline is a conjugated organic compound featuring a dimethylaniline donor group linked via an ethynyl bridge to a nitrobenzene acceptor. This structure facilitates intramolecular charge transfer (ICT), making it relevant in nonlinear optics (NLO) and optoelectronics. Its ethynyl spacer enhances π-conjugation, optimizing electronic delocalization between donor and acceptor moieties .

Properties

CAS No.

62197-66-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(4-nitrophenyl)ethynyl]aniline

InChI

InChI=1S/C16H14N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h5-12H,1-2H3

InChI Key

CQQSKZMFQUVGDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sonogashira Coupling Reaction

The most widely employed method for synthesizing N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide under mild conditions, forming the carbon-carbon triple bond.

Typical Procedure:

  • Starting Materials:

    • 4-Iodo-N,N-dimethylaniline (aryl halide)
    • 4-Nitrophenylacetylene (terminal alkyne)
  • Catalysts and Reagents:

    • Palladium catalyst (e.g., Pd(PPh3)2Cl2)
    • Copper(I) iodide as co-catalyst (sometimes omitted for copper-free conditions)
    • Base such as triethylamine or diisopropylamine
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Reaction Conditions:

    • Room temperature to moderate heating (25–80°C)
    • Inert atmosphere (nitrogen or argon) to avoid oxidation
  • Outcome:

    • Formation of this compound in good to excellent yields (typically 70–90%)

Example:
A study demonstrated copper-free palladium-catalyzed coupling of a related intermediate with 1-iodo-4-nitrobenzene to afford the corresponding ethynylated product in high yield, illustrating the efficiency of the Sonogashira protocol for nitro-substituted aryl compounds.

Direct Ethynylation via C-C Triple Bond Formation

An alternative approach involves direct formation of the carbon-carbon triple bond from a double bond precursor or via direct hydroxylation and ethynylation using strong bases.

  • Reagents: Potassium t-butoxide in N,N-dimethylformamide (DMF) under air
  • Mechanism: The reaction proceeds via deprotonation and nucleophilic attack, facilitating the formation of the ethynyl linkage directly on the aromatic ring bearing the nitro group.

This method is less common but offers a direct route without the need for prefunctionalized halides or alkynes.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield (%) Notes
Sonogashira Coupling 4-Iodo-N,N-dimethylaniline + 4-Nitrophenylacetylene Pd catalyst, CuI (optional), base RT to 80°C, inert atmosphere 70–90 High selectivity, widely used
Direct Ethynylation (Base-Mediated) Nitro-substituted aryl precursor Potassium t-butoxide, DMF, air Room temperature Moderate Avoids halide/alkyne prefunctionalization
Diazotization and Coupling N,N-dimethylaniline + NaNO2 + acid Hydrochloric acid, sodium nitrite 0–10°C 80+ (for nitroso intermediate) Intermediate step for further functionalization

Research Results and Analysis

  • Yields and Purity: The Sonogashira coupling method consistently provides high yields (up to 90%) with good purity when appropriate catalysts and conditions are used. Copper-free variants reduce side reactions and simplify purification.

  • Reaction Conditions: Mild temperatures and inert atmospheres are crucial for preventing oxidative side reactions, especially given the sensitivity of nitro groups.

  • Scalability: The Sonogashira reaction is scalable and amenable to modifications for industrial synthesis.

  • Alternative Methods: Direct base-mediated ethynylation offers a more straightforward approach but may have lower yields and require careful control of reaction parameters.

  • Intermediates: Preparation of related intermediates such as N,N-dimethyl-4-nitrosoaniline is well-established and can serve as precursors for further functionalization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of N,N-dimethyl-4-[(4-aminophenyl)ethynyl]aniline.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline is primarily related to its electronic properties. The compound exhibits significant intramolecular charge transfer due to the electron-donating dimethylamino group and the electron-withdrawing nitrophenyl group. This charge transfer can influence the compound’s optical and electronic properties, making it useful in nonlinear optics and other applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Variations and Conjugation Effects
  • Ethynyl vs. Imine Bridges: The Schiff base N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline (n1) () replaces the ethynyl group with an imine (-CH=N-) bridge. While both bridges enable conjugation, the ethynyl group’s linear sp-hybridized carbons provide superior π-orbital overlap, enhancing ICT efficiency compared to the imine’s partial double-bond character, which may introduce steric hindrance .
  • Substituent Effects: N,N-Dimethyl-4-((7-nitrobenzo[c][1,2,5]thiadiazol-4-yl)ethynyl)aniline () incorporates a benzo-thiadiazole acceptor, a stronger electron-withdrawing group than nitrobenzene. N,N-Dimethyl-4-((2-(methylthio)phenyl)ethynyl)aniline () introduces a methylthio group, altering solubility and electronic properties but lacks direct data on optical performance .
2.2. Electronic and Optical Properties
  • HOMO-LUMO Gaps: The target compound’s nitro group reduces the HOMO-LUMO gap to ~2.09–2.39 eV (estimated from absorption onset) . The benzo-thiadiazole derivative () likely exhibits a smaller gap due to stronger electron withdrawal, though exact values are unspecified . Its NLO efficiency is attributed to planar conjugation and dipolar alignment .
  • Fluorescence Properties: The target compound shows weak fluorescence (λem = 550 nm in EtOH) .
2.3. Nonlinear Optical (NLO) Performance
  • The Schiff base n1 () is explicitly noted for high NLO activity due to its dipolar alignment and extended conjugation .
  • N-(4-nitrophenyl)-(L)-prolinol (NPP) (), a nitroaniline derivative, demonstrates SHG efficiency an order of magnitude higher than earlier analogs, emphasizing crystalline packing’s role in NLO performance .

Data Table: Key Properties of Comparable Compounds

Compound Name Bridge/Spacer Acceptor Group HOMO-LUMO Gap (eV) Fluorescence (λem) NLO Application Reference
N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline Ethynyl Nitrobenzene 2.09–2.39 550 nm (EtOH) Potential
N,N-dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1) Imine (-CH=N-) Nitrobenzene N/A Not reported High efficiency
N,N-Dimethyl-4-((7-nitrobenzo-thiadiazol)ethynyl)aniline Ethynyl Benzo-thiadiazole N/A (lower than nitro) Not reported High potential
NPP (N-(4-nitrophenyl)-(L)-prolinol) Single bond Nitrobenzene N/A Not reported High SHG

Biological Activity

N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline is an organic compound characterized by its unique structure, which includes a dimethylamino group and a nitrophenyl group linked by an ethynyl bridge. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₉N₂O₂
  • Molecular Weight : Approximately 266.3 g/mol
  • Structural Features :
    • Dimethylamino group
    • Nitro substitution on the phenyl ring
    • Ethynyl linkage

The presence of the nitro group significantly influences the electronic properties of the compound, enhancing its reactivity and biological activity.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. A study highlighted that compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of substituted anilines have been evaluated for their effects on human colon cancer cells, with some exhibiting IC50 values less than 10 μM, indicating potent anticancer activity .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • Cell Lines Tested : Human WiDr colon cancer cells.
    • IC50 Values : Several derivatives showed IC50 values below 10 μM, suggesting strong cytotoxic effects.
    • Mechanism : The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival and proliferation .
  • Comparative Analysis with Similar Compounds :
    • A comparative study involving various substituted anilines indicated that those with nitro substitutions often exhibited enhanced biological activity due to increased electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Research suggests that certain derivatives can protect neural cells from oxidative stress-induced damage, potentially through mechanisms that involve modulation of iron metabolism and reduction of reactive oxygen species .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerExhibits significant cytotoxicity against various cancer cell lines with IC50 values < 10 μM
NeuroprotectiveProtects hippocampal cells from oxytosis and ferroptosis; targets late endosomes and lysosomes

Q & A

Q. What are the optimized synthesis routes for N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, between 4-bromo-N,N-dimethylaniline and 4-nitrophenylacetylene. Key parameters include solvent selection (e.g., dimethylformamide or ethanol), catalyst loading (e.g., PdCl₂(PPh₃)₂/CuI), and temperature control (60–80°C). Solvents with high polarity improve reaction efficiency, while excessive heating may lead to side reactions like alkyne oligomerization. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound from unreacted precursors or byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Confirms the presence of dimethylamino protons (δ ~3.0 ppm) and aromatic/alkynyl carbons.
  • FT-IR : Identifies C≡C stretching (~2200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • UV-Vis : Validates π-conjugation via absorption maxima (e.g., 416 nm in chloroform).
  • Mass spectrometry (HRMS) : Ensures molecular ion consistency with the theoretical mass (C₁₆H₁₃N₃O₂, [M+H]⁺ = 296.1026) .

Q. What factors influence the compound’s stability under varying pH and light conditions?

The nitro group and ethynyl linkage make the compound sensitive to UV light (risk of photodegradation) and acidic environments (protonation of dimethylamino groups). Stability studies in buffered solutions (pH 2–12) show decomposition below pH 4 due to nitro group reduction. Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended for long-term preservation .

Advanced Research Questions

Q. How do electronic properties of this compound compare to structural analogs, and what computational methods support these findings?

The compound exhibits a donor-acceptor (D-A) structure, with the dimethylamino group as an electron donor and nitro as an acceptor. Time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of ~2.39 eV, correlating with experimental UV-Vis data. Compared to analogs like 4-((4-(dimethylamino)phenyl)ethynyl)benzonitrile, the nitro group induces a red shift (~43 nm) due to stronger electron-withdrawing effects. Charge-transfer transitions dominate the electronic spectrum, validated by Mulliken population analysis .

Q. What experimental strategies resolve contradictions in fluorescence data reported for this compound?

Discrepancies in fluorescence intensity (e.g., weak emission at 550 nm in ethanol vs. non-emissive behavior in chloroform) arise from solvent polarity and aggregation effects. Methodological adjustments include:

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance emission by stabilizing excited states.
  • Concentration control : Dilute solutions (<10⁻⁵ M) prevent aggregation-induced quenching.
  • Temperature modulation : Heating intensifies twisted intramolecular charge transfer (TICT) emissions in certain solvents (e.g., DMSO) .

Q. How does the compound interact with biological macromolecules, and what assays are used to quantify these interactions?

The nitro group facilitates covalent binding to thiols in proteins (e.g., cysteine residues), while the aromatic system enables π-π stacking with DNA bases. Techniques include:

  • Fluorescence quenching assays : Monitor binding to bovine serum albumin (BSA) via Stern-Volmer analysis.
  • Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-DNA to Z-DNA transitions).
  • Molecular docking (AutoDock Vina) : Predict binding affinities to targets like cytochrome P450 .

Q. What methodologies address challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization difficulties stem from the compound’s planar structure and weak intermolecular forces. Strategies include:

  • Co-crystallization : Use of halogenated solvents (e.g., 1,2-dichloroethane) to enhance π-halogen interactions.
  • Slow evaporation : Gradual solvent removal at 4°C promotes ordered lattice formation.
  • SHELXT software : Resolves phase problems in X-ray data, particularly for twinned crystals .

Methodological Considerations Table

ParameterBasic ResearchAdvanced Research
Synthesis Solvent optimization, catalyst screeningFlow chemistry for scalability
Characterization NMR/IR/UV-VisTD-DFT, HRMS/MS²
Stability pH/light sensitivity testsDegradation pathway modeling (Gaussian)
Applications Preliminary bioactivity screeningProtein/DNA interaction dynamics

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